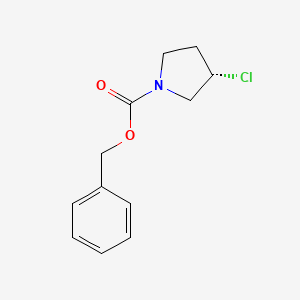

(S)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13465117

Molecular Formula: C12H14ClNO2

Molecular Weight: 239.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14ClNO2 |

|---|---|

| Molecular Weight | 239.70 g/mol |

| IUPAC Name | benzyl (3S)-3-chloropyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H14ClNO2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1 |

| Standard InChI Key | QDJDFKNDEFPEIN-NSHDSACASA-N |

| Isomeric SMILES | C1CN(C[C@H]1Cl)C(=O)OCC2=CC=CC=C2 |

| SMILES | C1CN(CC1Cl)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CC1Cl)C(=O)OCC2=CC=CC=C2 |

Introduction

(S)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester is an organic compound that belongs to the class of pyrrolidine derivatives. It features a pyrrolidine ring with a chloro substituent at the third position, a carboxylic acid group at the first position, and a benzyl ester functional group. This compound is notable for its stereochemistry, denoted by the (S)-configuration, which indicates a specific spatial arrangement of its atoms that can influence its reactivity and biological activity.

Synthesis

The synthesis of (S)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the chloro and benzyl ester groups. These reactions are essential for creating complex organic molecules and modifying the compound for specific applications in research and industry.

Biological Activity and Applications

This compound has potential applications in various fields, including:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.

-

Biochemical Research: It is used in studies exploring enzyme inhibition and receptor interactions, providing insights into biological pathways and potential therapeutic targets.

-

Organic Synthesis: The compound is valuable in organic chemistry for creating complex molecules, offering a versatile building block for chemists in both academic and industrial settings.

-

Material Science: Its unique properties make it suitable for developing novel materials, such as polymers with specific functionalities.

Research Findings

Research on (S)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester focuses on its interaction with biological systems, including enzymes and receptors. Studies indicate that compounds with similar structures can modulate various biological pathways, potentially leading to therapeutic effects in treating diseases.

Comparison with Similar Compounds

| Compound Name | Unique Features | Chemical Properties |

|---|---|---|

| (S)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester | Contains a chloro group | High reactivity due to chloro group |

| Pyrrolidine-1-carboxylic acid benzyl ester | Lacks chloro group | Different chemical reactivity |

| Chloromethyl-pyrrolidine-1-carboxylic acid methyl ester | Methyl group instead of benzyl | Variations in solubility |

The unique presence of the chloro group in (S)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester distinguishes it from these similar compounds, imparting unique chemical properties beneficial for specific applications in organic synthesis and medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume